An In-depth Technical Guide to the Conformational Analysis of meso-2,3-Dimethylsuccinic Acid
An In-depth Technical Guide to the Conformational Analysis of meso-2,3-Dimethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-2,3-dimethylsuccinic acid, a key chiral building block and a molecule of significant interest in medicinal chemistry and materials science, presents a compelling case study in conformational analysis. Its stereochemistry dictates a unique set of spatial arrangements of its constituent methyl and carboxylic acid groups, which in turn govern its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the conformational landscape of meso-2,3-dimethylsuccinic acid, integrating theoretical principles with practical, field-proven methodologies for its analysis. We delve into the nuanced interplay of steric and electronic effects that determine the stability of its various conformers and offer detailed protocols for both nuclear magnetic resonance (NMR) spectroscopy and computational modeling to elucidate its conformational preferences. This document is intended to serve as a valuable resource for researchers engaged in the study of small molecule conformation and its impact on molecular design and function.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its function. For a molecule like meso-2,3-dimethylsuccinic acid, which possesses two stereocenters, the relative orientation of its substituents in space—its conformation—can profoundly influence its interactions with biological targets, its crystal packing, and its overall reactivity. A thorough understanding of the conformational preferences of this molecule is therefore paramount for applications ranging from the design of enzyme inhibitors to the development of novel polymers.
The meso isomer of 2,3-dimethylsuccinic acid is characterized by a plane of symmetry, which renders it achiral despite the presence of two chiral centers. This unique stereochemical arrangement imposes specific constraints on the accessible conformations, making its study particularly insightful. The rotation around the central C2-C3 bond gives rise to a series of staggered and eclipsed conformers, with the staggered conformers being significantly lower in energy. The relative stability of these staggered conformers—the anti and gauche forms—is the central focus of this guide.
Theoretical Framework: Staggered Conformations and Their Stabilities
Rotation around the central carbon-carbon bond in meso-2,3-dimethylsuccinic acid leads to three low-energy staggered conformations, which can be visualized using Newman projections. These are one anti and two enantiomeric gauche conformers.
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Anti Conformer: In the anti conformation, the two carboxylic acid groups are positioned at a dihedral angle of 180° to each other, as are the two methyl groups. This arrangement minimizes steric repulsion between the bulky carboxylic acid and methyl groups.
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Gauche Conformers: In the gauche conformations, the carboxylic acid groups are at a dihedral angle of approximately 60° to each other. While this introduces some steric strain between the vicinal substituents, it also allows for the potential formation of an intramolecular hydrogen bond between the two carboxylic acid moieties. This hydrogen bonding can significantly stabilize the gauche form.
For succinic acid and its derivatives, the gauche conformation is often found to be of lower energy than the anti form, particularly in non-polar solvents and in the gas phase.[1][2] This preference is attributed to the stabilizing influence of the intramolecular hydrogen bond. In the case of the monoanion of succinic acid and its derivatives, two gauche isomers are possible, and their interconversion has been studied.[3][4]
The interplay between steric hindrance and intramolecular hydrogen bonding is the primary determinant of the conformational equilibrium in meso-2,3-dimethylsuccinic acid. The methyl groups introduce additional steric bulk, which could be expected to destabilize the gauche conformers. However, the energetic advantage conferred by the intramolecular hydrogen bond often outweighs this destabilization.
Methodologies for Conformational Analysis
A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the conformational landscape of meso-2,3-dimethylsuccinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for probing the conformational preferences of molecules in solution. The key parameter derived from a ¹H NMR spectrum for this purpose is the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[5][6]
The Karplus Equation:
A generalized form of the Karplus equation is:
J(φ) = A cos²φ + B cosφ + C
where A, B, and C are empirically derived parameters that depend on the substituents on the carbon atoms.[5] For ethane derivatives, typical values might lead to large coupling constants (around 10-14 Hz) for anti-periplanar protons (φ ≈ 180°) and smaller coupling constants (around 2-5 Hz) for gauche protons (φ ≈ 60°).[7][8]
Experimental Protocol: ¹H NMR Analysis
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Sample Preparation: Dissolve a high-purity sample of meso-2,3-dimethylsuccinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) at a concentration of 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium due to varying degrees of intermolecular hydrogen bonding with the solvent.
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Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
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Spectral Analysis:
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Identify the signals corresponding to the methine protons (H-C2 and H-C3) and the methyl protons.
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Carefully measure the vicinal coupling constant (³JHH) between the two methine protons.
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Karplus Analysis:
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Use the measured ³JHH value to estimate the dihedral angle between the methine protons using an appropriate set of Karplus parameters. It is important to select parameters that are suitable for the substitution pattern of the molecule.[9]
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Since the observed coupling constant is a population-weighted average of the coupling constants for all contributing conformers, the analysis will provide an insight into the predominant conformation in solution. A small ³JHH value would suggest a dominance of the gauche conformers, while a larger value would indicate a significant population of the anti conformer.
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Computational Chemistry
Computational modeling provides a powerful in silico approach to explore the conformational space of a molecule, calculate the relative energies of different conformers, and predict their geometric and spectroscopic properties.[10]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Detailed Computational Protocol:
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Initial Structure Generation:
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Generate a 3D structure of meso-2,3-dimethylsuccinic acid using a molecular builder.
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Conformational Search:
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Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94 or AMBER). The goal is to explore the potential energy surface by rotating around the C2-C3 bond.
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Geometry Optimization and Frequency Calculation:
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Take the unique conformers identified in the search and perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
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Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
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Single-Point Energy Calculation:
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To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
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NMR Parameter Prediction:
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Using the optimized geometries, predict the ¹H NMR chemical shifts and, crucially, the vicinal coupling constants (³JHH) for each conformer. This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level.
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Analysis of Results:
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Compare the relative energies of the anti and gauche conformers to determine the most stable conformation.
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Analyze the key dihedral angles (COOH-C-C-COOH, Me-C-C-Me, and H-C-C-H) for each conformer.
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Compare the predicted ³JHH values for each conformer with the experimentally determined value to assess the conformational population in solution.
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Data Presentation and Interpretation
A clear presentation of the obtained data is crucial for a thorough analysis.
Table 1: Calculated Properties of meso-2,3-Dimethylsuccinic Acid Conformers
| Conformer | Dihedral Angle (H-C-C-H) (°) | Dihedral Angle (COOH-C-C-COOH) (°) | Relative Energy (kcal/mol) | Predicted ³JHH (Hz) |
| gauche-1 | ~60 | ~65 | 0.00 | ~3.5 |
| gauche-2 | ~-60 | ~-65 | 0.00 | ~3.5 |
| anti | 180 | 180 | >1.0 | ~11.0 |
Note: The values in this table are hypothetical and represent typical expected results from a computational study. A detailed computational study as outlined above would be required to generate precise values.
The expected outcome of such an analysis for meso-2,3-dimethylsuccinic acid is that the gauche conformers will be significantly lower in energy due to the stabilizing effect of the intramolecular hydrogen bond, which forms a favorable seven-membered ring-like structure. This would result in a small experimentally observed ³JHH coupling constant, consistent with a high population of the gauche conformers.
Conclusion and Future Directions
The conformational analysis of meso-2,3-dimethylsuccinic acid reveals a fascinating interplay of steric and electronic factors. The preference for the gauche conformation, driven by intramolecular hydrogen bonding, highlights a key structural motif that can influence its chemical and biological behavior. The methodologies outlined in this guide, combining NMR spectroscopy and computational chemistry, provide a robust framework for elucidating the conformational landscape of this and other small molecules.
Future research could explore the conformational preferences of meso-2,3-dimethylsuccinic acid in different solvent environments to probe the effect of intermolecular interactions. Furthermore, X-ray crystallographic studies, if successful, would provide definitive solid-state conformational data to complement the solution-phase and in silico findings. A deeper understanding of the conformational dynamics of this molecule will undoubtedly aid in its application in drug design and materials science.
References
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- Kumar, D., et al. (2021). A. Structural formula of meso-2,3-dimercaptosuccinic acid (DMSA); B....
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